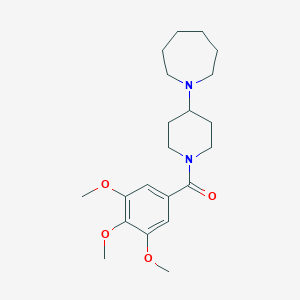![molecular formula C17H25FN2O2S B368019 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine CAS No. 431927-84-3](/img/structure/B368019.png)
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylpiperidine moiety, which is further connected to a methylpiperidine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenylsulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form 4-fluorophenylsulfonyl chloride.
Piperidine Ring Formation: The 4-fluorophenylsulfonyl chloride is then reacted with piperidine to form 1-(4-fluorophenylsulfonyl)piperidine.
Methylation: The final step involves the methylation of the piperidine ring using a methylating agent such as methyl iodide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and resulting in therapeutic effects such as pain relief or mood stabilization.
Vergleich Mit ähnlichen Verbindungen
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine can be compared with other similar compounds, such as:
1-(4-Fluorophenylsulfonyl)piperidine: Lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical reactivity.
1-(4-Fluorophenylsulfonyl)-4-methylpiperidine: Similar structure but with the methyl group on a different position, leading to different properties.
1-(4-Fluorophenylsulfonyl)piperidin-3-yl-morpholine: Contains a morpholine ring instead of a second piperidine ring, resulting in distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
431927-84-3 |
|---|---|
Molekularformel |
C17H25FN2O2S |
Molekulargewicht |
340.5g/mol |
IUPAC-Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-methylpiperidine |
InChI |
InChI=1S/C17H25FN2O2S/c1-14-3-2-10-19(13-14)16-8-11-20(12-9-16)23(21,22)17-6-4-15(18)5-7-17/h4-7,14,16H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
NCKBIZMIBDFKBV-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1CCCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367944.png)

![(4-Methoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367946.png)

![(2-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367954.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B367955.png)
![1-(2-Methoxyphenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B367958.png)
![3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B367960.png)
![(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone](/img/structure/B367961.png)
![{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE](/img/structure/B367963.png)
![1-(2-Methoxyphenyl)-4-[1-(1-naphthoyl)-4-piperidinyl]piperazine](/img/structure/B367964.png)
![(3-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367965.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B367969.png)
